molecular formula C15H26N2O2 B2972134 N-Hexan-3-yl-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361685-76-7

N-Hexan-3-yl-1-prop-2-enoylpiperidine-4-carboxamide

Cat. No. B2972134
CAS RN: 2361685-76-7
M. Wt: 266.385
InChI Key: DGXXRBDXLDDWGL-UHFFFAOYSA-N
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Description

N-Hexan-3-yl-1-prop-2-enoylpiperidine-4-carboxamide, also known as JWH-018, is a synthetic cannabinoid. It was first synthesized in 1995 by John W. Huffman, a chemist at Clemson University. JWH-018 is known to have psychoactive effects similar to those of tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. In recent years, JWH-018 has gained popularity as a recreational drug, leading to its classification as a Schedule I controlled substance in the United States. However, JWH-018 also has potential applications in scientific research.

Mechanism of Action

N-Hexan-3-yl-1-prop-2-enoylpiperidine-4-carboxamide acts as a partial agonist at the cannabinoid receptor CB1, which is primarily found in the brain and central nervous system. CB1 activation leads to the release of neurotransmitters, including dopamine and serotonin, which are involved in mood regulation and reward pathways. This compound also has some affinity for the cannabinoid receptor CB2, which is primarily found in the immune system.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to induce hypothermia, reduce locomotor activity, and alter pain perception. It has also been shown to have anxiolytic and anti-inflammatory effects. However, the effects of this compound in humans are not well understood.

Advantages and Limitations for Lab Experiments

N-Hexan-3-yl-1-prop-2-enoylpiperidine-4-carboxamide has several advantages for use in lab experiments. It is a highly potent and selective CB1 agonist, making it a useful tool for studying the endocannabinoid system. It is also relatively stable and easy to synthesize. However, this compound has several limitations. It has a short half-life in vivo, meaning that its effects are relatively short-lived. It is also highly lipophilic, which can make it difficult to administer and study in vivo.

Future Directions

There are several future directions for research on N-Hexan-3-yl-1-prop-2-enoylpiperidine-4-carboxamide. One area of interest is its potential therapeutic applications. This compound has been shown to have anti-inflammatory and anxiolytic effects, suggesting that it may have potential as a treatment for conditions such as anxiety disorders and inflammatory diseases. Another area of interest is the development of more selective CB1 agonists, which could have fewer side effects than this compound. Finally, further research is needed to understand the long-term effects of this compound on the body and brain.

Synthesis Methods

N-Hexan-3-yl-1-prop-2-enoylpiperidine-4-carboxamide is synthesized from a combination of 1-pentyl-3-(1-naphthoyl)indole and naphthalene-1-yl-(1-pentylindol-3-yl)methanone. The synthesis involves a series of chemical reactions, including Grignard reactions, Friedel-Crafts acylation, and reduction reactions. The final product is purified by chromatography.

Scientific Research Applications

N-Hexan-3-yl-1-prop-2-enoylpiperidine-4-carboxamide has potential applications in scientific research, particularly in the field of cannabinoid pharmacology. It can be used as a tool to study the endocannabinoid system, which plays a role in various physiological processes, including pain sensation, appetite, and mood regulation. This compound can also be used to study the effects of synthetic cannabinoids on the body and brain.

properties

IUPAC Name

N-hexan-3-yl-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2/c1-4-7-13(5-2)16-15(19)12-8-10-17(11-9-12)14(18)6-3/h6,12-13H,3-5,7-11H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGXXRBDXLDDWGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC)NC(=O)C1CCN(CC1)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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